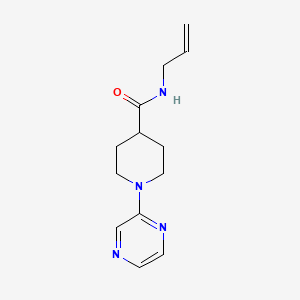

N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide

Description

Properties

Molecular Formula |

C13H18N4O |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N-prop-2-enyl-1-pyrazin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C13H18N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h2,6-7,10-11H,1,3-5,8-9H2,(H,16,18) |

InChI Key |

QZIMRGLTESSXRH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |

solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.

Allylation: The allyl group can be introduced through an allylation reaction, often using allyl halides in the presence of a base.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents on the piperidine or pyrazine rings.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new substituents on the rings.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide and related compounds.

Key Observations:

Core Scaffold Differences :

- The target compound uses a piperidine ring (6-membered, one nitrogen), whereas analogs in and utilize piperazine (6-membered, two nitrogens). Piperazine derivatives often exhibit enhanced solubility and binding affinity due to additional hydrogen-bonding sites .

Substituent Impact :

- The allyl group in the target compound may confer metabolic stability or influence pharmacokinetics compared to bulkier aryl or chlorophenyl groups in analogs .

- The furopyrazine moiety in ’s compound enhances antiproliferative activity, likely through interactions with kinase domains or DNA repair pathways .

Biological Activity :

- While the target compound lacks explicit activity data, its pyrazine-piperidine framework shares similarities with antiproliferative piperazine-carboxamides. For example, the furopyrazine derivative in inhibits cancer cell growth via tubulin polymerization disruption .

Research Findings and Mechanistic Insights

- Antiproliferative Analogs : Piperazine-carboxamide derivatives with fused heterocycles (e.g., furopyrazine) demonstrate potent activity against breast and lung cancer cell lines, with IC₅₀ values ranging from 0.5–10 μM . The absence of such fused rings in the target compound may reduce efficacy unless compensatory substituents (e.g., allyl groups) improve target engagement.

- Structural Stability : Crystallographic data for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide reveal planar pyrimidine and chlorophenyl groups, stabilizing π-π stacking interactions critical for binding to hydrophobic pockets .

Q & A

Basic: What are the recommended synthetic routes for N-allyl-1-pyrazin-2-ylpiperidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrazine and piperidine derivatives. Key steps include:

- Ring Formation: Reacting hydrazine with dicarbonyl compounds to form the pyrazine or pyridazine core (common in analogous compounds) .

- Acylation and Allylation: Introducing the allyl and carboxamide groups via nucleophilic substitution or acylation. For example, reacting intermediates with chloroacetamide derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF .

- Optimization: Yield improvements (≥70%) are achieved by adjusting catalysts (e.g., triethylamine for deprotonation) and reaction times (6–12 hours). Solvent choice (e.g., THF vs. DMF) significantly impacts selectivity for the allyl group .

Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and allyl group integration. For example, allyl protons appear as doublets at δ 5.2–5.8 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 275.1) and fragmentation patterns .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazine C=N) validate functional groups .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities, and what software tools are recommended?

Methodological Answer:

- Crystallization: Grow crystals via slow evaporation in ethanol/water mixtures. Monoclinic systems (space group P21/c) are common for piperidine derivatives .

- Data Collection: Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Collect ~7000 reflections with R < 0.06 .

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement for non-H atoms and riding models for H-atoms. Validate with R1 (0.058) and wR2 (0.223) .

Advanced: How should researchers design dose-response experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays: Use cell lines (e.g., HeLa or HEK293) to test cytotoxicity (IC₅₀) via MTT assays. Include positive controls (e.g., doxorubicin) and triplicate wells for statistical rigor .

- Enzyme Inhibition: For kinase or protease targets, perform fluorometric assays with varying compound concentrations (1 nM–100 µM). Calculate Kᵢ using Michaelis-Menten kinetics .

- Data Analysis: Fit dose-response curves with GraphPad Prism (log(inhibitor) vs. response model) and report 95% confidence intervals .

Advanced: How can discrepancies between computational modeling and crystallographic data be resolved?

Methodological Answer:

- Force Field Selection: Use DFT (B3LYP/6-31G*) for geometry optimization. Compare bond lengths (e.g., C-N: 1.34 Å computational vs. 1.32 Å experimental) to identify deviations .

- Torsional Adjustments: Manually adjust dihedral angles in software like Gaussian or Avogadro to match crystallographic torsion angles (e.g., pyrazine ring vs. piperidine plane) .

- Validation: Calculate root-mean-square deviations (RMSD < 0.5 Å) between modeled and experimental structures .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B) .

- Ventilation: Use fume hoods during synthesis to avoid inhaling aerosols (OSHA PEL: 15 mg/m³ for particulates) .

- Spill Management: Neutralize spills with activated carbon, then dispose via licensed hazardous waste contractors .

Advanced: What strategies mitigate low yields in allylation reactions?

Methodological Answer:

- Catalyst Screening: Test palladium(0) catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Optimize ligand ratios (1:2 Pd:ligand) to reduce byproducts .

- Temperature Gradients: Perform reactions under reflux (80°C) for 8 hours, then cool to 0°C to precipitate impurities .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Advanced: How can impedance cardiography principles improve pharmacological studies?

Methodological Answer:

- Cardiotoxicity Screening: Integrate impedance cardiography to monitor cardiac output (CO) and stroke volume (SV) in preclinical models. Baseline measurements require 10-minute acclimatization periods .

- Data Standardization: Follow Sherwood et al.’s guidelines for electrode placement (thoracic region) and signal filtering (0.5–100 Hz bandwidth) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.